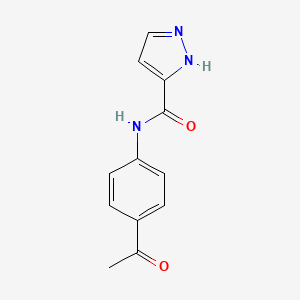

N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide

Description

N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide (CAS No. 305346-13-8) is a pyrazole-based carboxamide derivative with the molecular formula C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g/mol . The compound features a pyrazole ring substituted at the 3-position with a carboxamide group and at the 1-position with a 4-acetylphenyl moiety. Safety data indicate hazards such as skin/eye irritation and toxicity upon ingestion (H302, H315, H319, H335) .

Properties

IUPAC Name |

N-(4-acetylphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-8(16)9-2-4-10(5-3-9)14-12(17)11-6-7-13-15-11/h2-7H,1H3,(H,13,15)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPWTMLSTCMTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-acetylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with isocyanates to introduce the carboxamide group. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide serves as a versatile building block in organic synthesis. It is utilized to create more complex pyrazole derivatives, which can exhibit unique chemical properties and biological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a valuable intermediate in synthetic organic chemistry .

2. Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These metal complexes can be explored for their catalytic properties or used in materials science for the development of new materials with specific functionalities .

Biological Applications

1. Anticancer Activity

Recent studies have indicated that N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide exhibits significant anticancer properties. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression. In vitro studies demonstrated that this compound showed antiproliferative activity against various cancer cell lines, including breast cancer and melanoma .

| Cancer Type | GI50 Value (μM) |

|---|---|

| Breast Cancer | 2.36 |

| CNS | 2.388 |

| Leukemia | 2.42 |

| Melanoma | 2.47 |

| Prostate Cancer | 3.13 |

| Colon Cancer | 3.33 |

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases . In comparative studies, it demonstrated up to 85% inhibition of TNF-α at concentrations similar to established anti-inflammatory drugs like dexamethasone.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide | 61–85 | 76–93 |

| Dexamethasone | 76 | 86 |

Case Studies

Case Study 1: CDK2 Inhibition

A study published in October 2024 highlighted the synthesis of pyrazole derivatives, including N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide, which were evaluated for their ability to inhibit CDK2. The results showed a strong correlation between structural modifications and biological activity, positioning these compounds as promising candidates for anticancer therapy .

Case Study 2: Anti-inflammatory Research

In another investigation focusing on the anti-inflammatory effects of pyrazole derivatives, N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide exhibited significant inhibition of inflammatory markers in cellular models, suggesting potential therapeutic applications in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and key substituents of N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide with related compounds:

Key Observations :

- Substituent Diversity : The target compound lacks bulky groups (e.g., di-tert-butyl in 4h ) or heteroaromatic extensions (e.g., thiadiazole in ), resulting in a lower molecular weight.

- Functional Groups : Sulfonamide (4h ) and nitrophenyl groups () introduce hydrogen-bonding or electron-withdrawing effects, which may influence biological activity.

Cannabinoid CB1 Receptor Antagonism

The compound 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide exhibits potent CB1 receptor antagonism with an IC₅₀ of 0.139 nM, attributed to its dichlorophenyl and pyridylmethyl groups .

Anti-Inflammatory Activity

Pyrazole-3-carboxamides conjugated with thiadiazole rings, such as 4-(4-nitrophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide , demonstrate significant anti-inflammatory effects . The absence of such fused rings in the target compound suggests divergent pharmacological profiles.

Toxicity Profiles

- The iodine-substituted analog N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide shows toxicity at 3 mg/kg (oral, mouse) .

- The target compound’s hazards (e.g., H302 for oral toxicity) align with general carboxamide risks but lack specific quantitative data.

Biological Activity

N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide features a pyrazole ring substituted with an acetylphenyl group and a carboxamide functional group. This specific arrangement contributes to its biological activity, particularly in anti-inflammatory and anticancer contexts.

The biological activity of N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By blocking these enzymes, it reduces the production of pro-inflammatory mediators.

- Cell Signaling Modulation : It can modulate receptor activity, affecting cellular signaling pathways involved in cancer proliferation and inflammation .

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of pyrazole derivatives, including N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide:

- In vitro Studies : Research indicates that compounds similar to N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide exhibit significant inhibition of cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide | 61–85% | 76–93% | 10 |

Anticancer Activity

The anticancer potential of N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide has been explored through various in vitro assays:

- Cell Line Studies : The compound demonstrated notable cytotoxicity against several cancer cell lines, including MCF7 and A549, with IC50 values indicating effective growth inhibition.

Case Studies

Study 1 : A recent study evaluated the anticancer efficacy of various pyrazole derivatives, including N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide. The results showed that this compound effectively induced apoptosis in cancer cells and inhibited cell proliferation significantly compared to control groups .

Study 2 : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives using a carrageenan-induced rat paw edema model. The results indicated that N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide exhibited superior anti-inflammatory effects compared to standard treatments like ibuprofen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.